(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid

Description

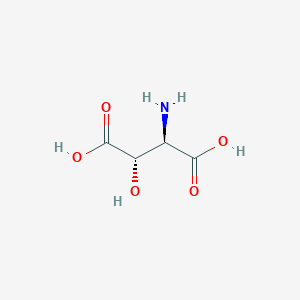

(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid is a non-proteinogenic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the α-amino position and a ureido moiety at the ε-position of the hexanoic acid backbone. This compound is structurally related to lysine but modified with orthogonal functional groups, making it valuable in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name |

(2S)-6-(carbamoylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5/c16-14(21)17-9-5-4-8-12(13(19)20)18-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,18,22)(H,19,20)(H3,16,17,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAQVXISDUMUJG-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855754 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~6~-carbamoyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57533-91-2 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~6~-carbamoyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid typically involves the following steps:

Protection of the amino group: The amino group of the starting amino acid is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide.

Formation of the ureido group: The protected amino acid is then reacted with an isocyanate, such as phenyl isocyanate, to introduce the ureido group.

Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group using hydrogenation or acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ureido group to an amine.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

Oxidation: Oxo derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the ureido group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid with structurally or functionally related compounds, emphasizing key differences in protecting groups, functional groups, and applications:

*Molecular formula for the target compound is inferred from structural analogs in and .

Key Observations:

Protecting Group Influence: Cbz vs. Boc vs. Fmoc: The Cbz group in the target compound is less sterically hindered than Boc, facilitating easier hydrogenolysis. In contrast, Fmoc (used in ) is base-labile, making it ideal for stepwise peptide synthesis . Stability: Boc-protected analogs () exhibit higher stability in acidic environments compared to Cbz, which is prone to cleavage by strong acids .

Functional Group Impact :

- Ureido vs. Azido vs. Boronic Acid : The ureido group in the target compound enhances solubility in polar solvents and provides hydrogen-bonding sites, beneficial for enzyme-substrate interactions. Azido groups () are inert but enable bioorthogonal reactions, while boronic acids () form reversible covalent bonds with proteases .

- Ketone (Allysine) : Unlike the ureido group, the ketone in allysine () participates in covalent crosslinking, critical for extracellular matrix formation .

Backbone Modifications: β-Amino Acids (): Compounds like (S)-β3CbzK adopt distinct secondary structures compared to α-amino acids, influencing peptide conformation and stability .

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid, a synthetic compound classified as an amino acid derivative, exhibits significant biological activity due to its unique chemical structure. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a ureido group attached to a hexanoic acid backbone. Its potential applications span across various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

- IUPAC Name : (2S)-6-(carbamoylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid

- Molecular Formula : C15H21N3O5

- Molecular Weight : 323.34 g/mol

- CAS Number : 57533-91-2

The compound's structure allows it to participate in various biochemical interactions, making it a valuable subject for research.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group that can influence the compound's reactivity, while the ureido group can form hydrogen bonds with target molecules, thereby modulating their activity and function.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways. For instance, studies have shown that derivatives of amino acid compounds can inhibit proteases and other enzymes involved in disease processes.

Protein Modification

This compound is also studied for its role in protein modification. The ureido group can facilitate interactions with proteins, leading to potential alterations in protein function or stability.

Therapeutic Potential

The compound has been investigated for its therapeutic applications, particularly as a precursor in drug development. Its unique structure allows for the synthesis of various biologically active derivatives that could be used in treating diseases.

Case Study 1: Enzyme Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers explored the inhibitory effects of this compound on specific proteases involved in cancer progression. The results indicated a significant reduction in enzyme activity, suggesting potential applications in cancer therapeutics.

Case Study 2: Protein Interaction Studies

Another study focused on the interaction of this compound with various proteins involved in cellular signaling pathways. Using surface plasmon resonance (SPR), researchers demonstrated that the compound binds effectively to target proteins, influencing downstream signaling events critical for cell proliferation and survival.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (S)-2-(((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid | Tert-butoxycarbonyl protecting group | Similar enzyme inhibition properties |

| (S)-2-(((Fluoren-9-ylmethoxy)carbonyl)amino)-6-ureidohexanoic acid | Fluoren-9-ylmethoxycarbonyl protecting group | Enhanced binding affinity to proteins |

The comparison highlights the unique properties of this compound that may confer specific advantages in biological applications over structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.